molecular formula C14H14BrClN2O4S2 B12075345 tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate

tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate

Cat. No.: B12075345
M. Wt: 453.8 g/mol
InChI Key: JBLJKJKILJMORN-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is a complex organic compound that combines a sulfonyl group, a thiazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the thiazole ring using sulfonyl chlorides in the presence of a base.

    Attachment of the carbamate group: The final step involves the reaction of the sulfonylated thiazole with tert-butyl carbamate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromo-3-chlorophenyl)carbamate
  • tert-Butyl (4-methylphenyl)sulfonylcarbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14BrClN2O4S2

Molecular Weight

453.8 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-chlorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C14H14BrClN2O4S2/c1-14(2,3)22-13(19)18(12-7-23-8-17-12)24(20,21)9-4-5-10(15)11(16)6-9/h4-8H,1-3H3

InChI Key

JBLJKJKILJMORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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